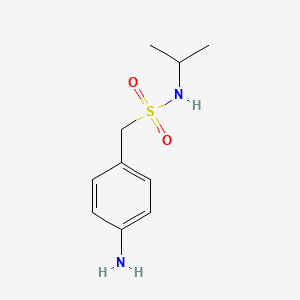

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(4-aminophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOGRHPIAMIQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00534774 | |

| Record name | 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89021-94-3 | |

| Record name | 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00534774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation Reaction

The core step is the sulfonylation of the amine group on the 4-aminophenyl moiety with an isopropyl methanesulfonyl derivative or methane sulfonyl chloride in the presence of a base.

- Reagents: Methane sulfonyl chloride or isopropyl methanesulfonate; 4-aminophenyl compound.

- Solvents: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (CH2Cl2), diethyl ether, or toluene are commonly used to dissolve reactants and control reaction conditions.

- Conditions: The reaction is typically carried out at temperatures ranging from 0 °C to reflux temperature depending on the solvent and scale.

- Base: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.

This method is supported by general sulfonamide synthesis protocols where methane sulfonyl chloride reacts with primary or secondary amines in anhydrous conditions to yield sulfonamide derivatives with high purity and yield.

Amine Functional Group Considerations

Since the target compound contains a free amino group on the phenyl ring, selective protection or careful control of reaction conditions is necessary to avoid side reactions such as over-sulfonylation or oxidation.

Purification and Isolation

- The sulfonamide product is typically isolated by crystallization or precipitation from the reaction mixture.

- Cooling the reaction mixture to temperatures around 0 °C to 25 °C facilitates crystallization.

- Filtration or centrifugation is used to separate the solid product.

- Further purification may involve recrystallization from solvents such as acetone or hexane to improve purity.

Representative Synthetic Route Example

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of 4-aminophenylamine in aprotic solvent | THF or dichloromethane, room temperature | Ensures solubility and reaction control |

| 2 | Addition of isopropyl methanesulfonyl chloride | Dropwise addition at 0-5 °C | Controls exothermic reaction |

| 3 | Stirring and reaction completion | Room temperature to reflux, 2-6 hours | Monitored by TLC or HPLC |

| 4 | Quenching and work-up | Addition of water, extraction with organic solvent | Removes impurities and by-products |

| 5 | Crystallization | Cooling to 0-5 °C, filtration | Isolates pure sulfonamide |

| 6 | Drying and characterization | Vacuum drying | Final product ready for analysis |

Research Findings and Optimization

- Optical Purity: For chiral analogs, methods involving chiral auxiliaries such as Ellman’s sulfinamide have been used to achieve high optical purity in related sulfonamide compounds.

- Reaction Time and Temperature: Stirring times from 10 to 15 hours at controlled temperatures (0-35 °C) optimize yield and purity.

- Solvent Effects: Aprotic solvents like THF, dichloromethane, and toluene are preferred for their ability to dissolve reactants and facilitate sulfonylation without side reactions.

- Yield: Typical yields for methane sulfonamide derivatives exceed 90% under optimized conditions.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Solvent | THF, CH2Cl2, diethyl ether, toluene | Solubility and reaction rate control |

| Temperature | 0 °C to reflux (~25-80 °C) | Reaction rate and selectivity |

| Reaction Time | 2 to 15 hours | Completeness of reaction |

| Base | Triethylamine, pyridine | Neutralizes HCl, prevents side reactions |

| Purification Method | Crystallization, filtration | Product purity and isolation efficiency |

| Yield | 90-96% | High yield with optimized conditions |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety participates in nucleophilic substitution reactions under basic conditions. For example:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) at reflux to form tertiary sulfonamides .

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine to yield N-acylated derivatives.

Table 1: Representative Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | THF, reflux, 12 h | N-Methylated sulfonamide | 78 | |

| Acetyl chloride | DCM, Et₃N, 0°C to RT | N-Acetyl sulfonamide derivative | 85 |

Oxidation of the Aromatic Amine Group

The para-aminophenyl group undergoes oxidation to form nitro or nitroso intermediates:

- Nitrosation : Treatment with nitrous acid (HNO₂) at 0–5°C generates a nitroso derivative.

- Full Oxidation : Using KMnO₄ in acidic conditions converts the amine to a nitro group .

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| HNO₂ | 0–5°C, H₂O | N-Nitroso compound | Requires pH control | |

| KMnO₄ | H₂SO₄, 60°C, 4 h | 1-(4-Nitrophenyl) derivative | High regioselectivity |

Reduction Reactions

The sulfonamide group can be reduced under catalytic hydrogenation:

- Hydrogenolysis : Pd/C in ethanol under H₂ gas (1 atm) cleaves the S–N bond, yielding methane sulfonic acid and 4-aminophenylpropan-2-amine .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

- Quinazolinone Formation : Reacts with o-amino benzamides in a one-pot annulation using Cs₂CO₃ as a base, yielding 2-arylquinazolin-4(3H)-ones .

Table 3: Cyclization Parameters

| Substrate | Base | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| o-Amino benzamide | Cs₂CO₃ | DMF | 100°C | Quinazolin-4(3H)-one | 92 |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution:

- Bromination : Reacts with Br₂ in acetic acid to form 3-bromo-4-aminophenyl derivatives.

- Sulfonation : Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups at the para position .

Biological Activity-Related Modifications

- Antimicrobial Derivatives : Coupling with β-lactam precursors via CDI-mediated activation enhances activity against Gram-positive bacteria .

- Enzyme Inhibition : Structural analogs show inhibitory effects on Mycobacterium tuberculosis cell wall biosynthesis enzymes .

Stability Under Hydrolytic Conditions

The sulfonamide bond resists hydrolysis in acidic (pH 1–6) and basic (pH 8–12) media at 25°C, as confirmed by HPLC stability studies .

Interaction with Metal Catalysts

- Palladium-Catalyzed Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids in THF/H₂O, forming biaryl sulfonamides .

Key Findings:

- The sulfonamide group’s reactivity dominates substitution and reduction pathways.

- The aromatic amine enables oxidation and electrophilic functionalization.

- Cyclization reactions highlight its utility in synthesizing nitrogen-containing heterocycles.

Scientific Research Applications

Medicinal Chemistry

The compound's potential as an antimicrobial agent has been a significant focus of research. Its mechanism of action typically involves the inhibition of bacterial enzymes by mimicking natural substrates, thereby blocking enzymatic activity. The sulfonamide group is critical for binding to the active site of these enzymes, enhancing the compound's effectiveness.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial properties of various sulfonamides, including 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide, demonstrated significant inhibition against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential therapeutic agent in treating bacterial infections .

Cancer Research

Recent investigations have explored the compound's role in cancer treatment. Research indicates that derivatives of sulfonamides can exhibit cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis |

| New Derivatives | HCT-116 | 10 | Inhibits tubulin polymerization |

| New Derivatives | MCF-7 | 12 | Disrupts cell cycle |

A specific study highlighted that certain derivatives of this compound demonstrated significant cytotoxic activity against HeLa cells with an IC50 value of 15 µM, indicating its potential as a lead compound for further development in anticancer therapies .

Biochemical Applications

In biochemical research, this compound has been investigated as a ligand in various assays. Its ability to interact with specific enzymes makes it suitable for studying enzyme kinetics and mechanisms.

Application Example: Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding the inhibition mechanisms of specific enzymes involved in metabolic pathways. These studies are crucial for drug design and development as they provide insights into how modifications to the compound can enhance its inhibitory properties .

Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals. Its versatility allows it to be used as a building block for more complex molecules in industrial applications.

Industrial Synthesis Example

In industrial chemistry, this compound is employed in the production of specialty chemicals where its sulfonamide group facilitates further chemical transformations, such as oxidation and substitution reactions .

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The sulfonamide group is crucial for binding to the active site of the enzyme, while the aminophenyl ring enhances the compound’s affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide with structurally analogous sulfonamides, focusing on substituents, molecular properties, and commercial availability:

Key Observations:

Lipophilicity and Solubility: The isopropyl substituent in the target compound likely increases lipophilicity compared to hydrophilic groups like 2-hydroxyethyl or dimethyl, which may enhance passive diffusion across biological membranes but reduce aqueous solubility.

Synthetic Accessibility :

- Derivatives with simple alkyl groups (e.g., dimethyl , allyl ) are more widely available commercially, suggesting easier synthesis .

- The isopropyl variant’s synthesis may require optimized conditions to avoid steric challenges during substitution reactions.

Biological Relevance :

- Sulfonamides with hydrophilic substituents (e.g., 2-hydroxyethyl ) are often explored for water-soluble drug formulations, while lipophilic groups (e.g., isopropyl , tert-butyl ) may improve target binding in hydrophobic enzyme pockets .

- The allyl group introduces a reactive site for further functionalization, useful in prodrug design or covalent inhibitor development .

Commercial Availability :

- The dimethyl and allyl derivatives are supplied by 4 vendors each, indicating high demand and scalability .

- The isopropyl variant’s absence from supplier lists in the evidence may reflect niche applications or proprietary synthesis routes.

Research Findings and Computational Insights

For example:

- Substituent-induced steric and electronic effects could modulate binding affinity in biological targets (e.g., kinases or carbonic anhydrases), as seen in encorafenib, a kinase inhibitor containing a methanesulfonamido group .

Biological Activity

1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a ligand in receptor studies. This compound's structure consists of an aminophenyl group linked to a sulfonamide moiety, which is known to interact with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for diverse interactions with biological systems, influencing its pharmacological properties.

Enzyme Inhibition

Research indicates that sulfonamides like this compound may exhibit inhibitory effects on various enzymes. The mechanism of action typically involves the formation of hydrogen bonds between the sulfonamide group and the active site of target enzymes, leading to altered enzyme activity. For instance, studies have shown that similar compounds can inhibit carbonic anhydrase and other key metabolic enzymes, which is crucial for their therapeutic effects .

Receptor Binding

The compound has been investigated for its potential as a ligand for various receptors. Binding affinity studies suggest that it may interact with neurotransmitter receptors, which could have implications for treating conditions such as depression or anxiety. The presence of the aminophenyl group enhances its ability to fit into receptor binding sites, potentially modulating receptor activity .

Case Studies

Several studies have highlighted the biological activity of related sulfonamide compounds:

- Inhibition of Bacterial Growth : A study demonstrated that sulfonamides can effectively inhibit bacterial growth by interfering with folate synthesis in bacteria. This mechanism is particularly relevant for compounds targeting bacterial infections .

- Anti-inflammatory Properties : Research has shown that certain sulfonamide derivatives possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound might also exhibit similar effects, contributing to pain relief and inflammation reduction .

- Neuropharmacological Effects : In preclinical models, related compounds have been studied for their effects on dopamine transporters, indicating potential applications in treating substance abuse disorders. The ability to modulate neurotransmitter systems underscores the importance of further exploring this compound's pharmacological profile .

Research Findings

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Q & A

Q. What are the established synthetic routes for 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide, and what critical parameters influence yield?

Methodological Answer: A common approach involves amidation reactions using methanesulfonyl chloride and 4-aminophenyl derivatives. For example, in related syntheses, intermediates are treated with SOCl₂ to form acyl chlorides, followed by coupling with amines in dry DMF under nitrogen flux. Critical parameters include:

- Stoichiometry : Excess sulfonating agents (e.g., SOCl₂) ensure complete conversion of carboxylic acids to acyl chlorides .

- Solvent Choice : Anhydrous DMF minimizes side reactions and enhances reactivity .

- Temperature Control : Heating at 40°C for 24 hours optimizes amidation efficiency .

- Purification : Crystallization using EtOH/DMF (2:1) improves purity .

Q. How is structural confirmation of this compound achieved in synthetic workflows?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) is used to confirm substituent integration and chemical shifts. For example, aromatic protons typically resonate at δ 7.45–8.25 ppm, while sulfonamide NH appears near δ 11.05 ppm .

- Elemental Analysis : Combustion analysis verifies C, H, N, and S content against theoretical values .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for related N-aryl methanesulfonamides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for methanesulfonamide derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra may arise from:

- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆) versus CDCl₃ can shift proton resonances .

- Tautomerism : Equilibrium between sulfonamide and sulfonimido forms may require variable-temperature NMR .

- Impurities : HPLC-MS (≥95% purity threshold) identifies byproducts; preparative TLC or column chromatography isolates pure fractions .

Q. What strategies optimize the biological activity of sulfonamide derivatives through structural modifications?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target proteins, guiding rational design .

Q. How do reaction conditions impact the stability of this compound during synthesis?

Methodological Answer:

- Acidic Conditions : Avoid prolonged exposure to HCl (pH < 3) during workup to prevent hydrolysis of the sulfonamide bond .

- Light Sensitivity : Store intermediates in amber vials to prevent photodegradation, as recommended for similar sulfonamides .

- Temperature : Reactions above 40°C may degrade heat-sensitive intermediates; monitor via TLC .

Q. What advanced analytical techniques quantify trace impurities in this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formula (e.g., [M+H]⁺ for C₁₀H₁₅N₂O₂S⁺) .

- 2D NMR (COSY, HSQC) : Assigns complex proton-carbon correlations in congested spectral regions .

- ICP-MS : Detects heavy metal catalysts (e.g., Pd, Ni) below 1 ppm in final products .

Q. How do substituents on the 4-aminophenyl ring influence the compound’s physicochemical properties?

Methodological Answer:

- LogP Modulation : Fluorine or methoxy groups increase lipophilicity, enhancing blood-brain barrier penetration .

- Hydrogen Bonding : The -NH₂ group participates in H-bonding with biological targets, confirmed by crystallographic data .

- Solubility : Polar substituents (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

Data Contradiction Analysis Example

Scenario: Conflicting melting points (mp) reported for a derivative (e.g., 265–266°C in one study vs. 82–85°C in another) .

Resolution Steps:

Verify Purity : Reanalyze via DSC to detect polymorphic forms.

Crystallization Solvents : EtOH/DMF vs. acetonitrile can yield different crystal habits .

Hydration State : Karl Fischer titration quantifies water content, which affects mp .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.